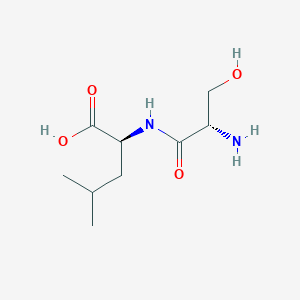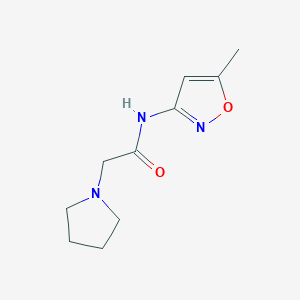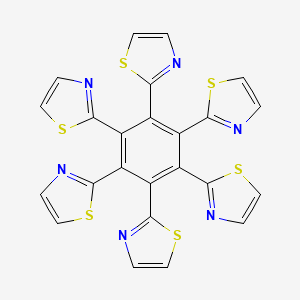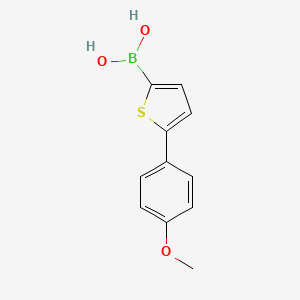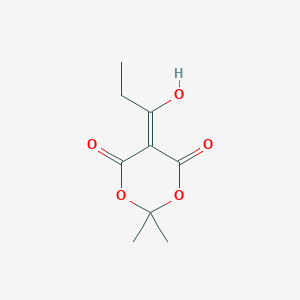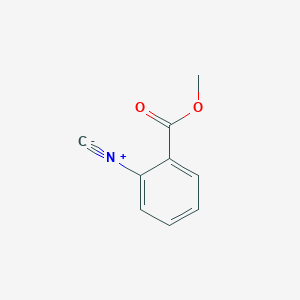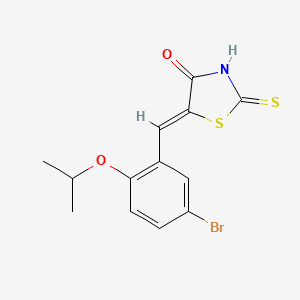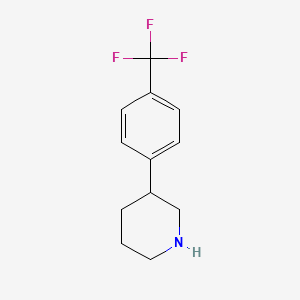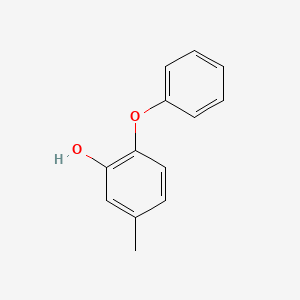
5-Methyl-2-phenoxyphenol
Übersicht
Beschreibung
5-Methyl-2-phenoxyphenol: is an organic compound with the molecular formula C13H12O2 It belongs to the class of phenolic compounds, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenoxyphenol typically involves the reaction of 5-methylphenol with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of phenol attacks the aromatic ring of 5-methylphenol. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as copper or palladium may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-2-phenoxyphenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various polymers and resins.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. It may be used in the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of plastics, adhesives, and coatings
Wirkmechanismus
The mechanism of action of 5-Methyl-2-phenoxyphenol involves its interaction with various molecular targets. As an antioxidant, it donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also modulates cell signaling pathways and gene expression, contributing to its anti-inflammatory and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenoxyphenol: Similar structure but lacks the methyl group at the 5-position.
5-Chloro-2-phenoxyphenol: Contains a chlorine atom instead of a methyl group.
5-Fluoro-2-phenoxyphenol: Contains a fluorine atom instead of a methyl group.
Uniqueness: The presence of the methyl group at the 5-position in 5-Methyl-2-phenoxyphenol imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
5-methyl-2-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPMDCSGSHZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


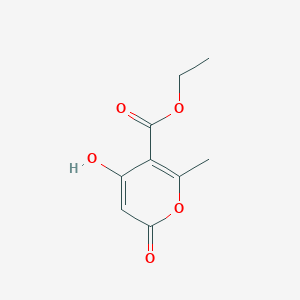
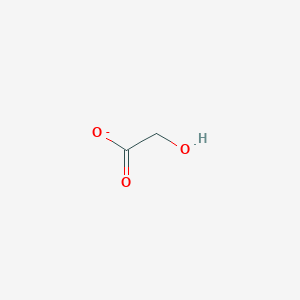
![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)
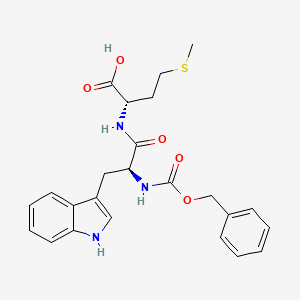
![Thieno[3,2-d][1,3]thiazol-2-amine](/img/structure/B3277823.png)
